(3S,4S)-3,4-dimethoxycyclopentane-1-carboxylic acid
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Overview
Description
(3S,4S)-3,4-Dimethoxycyclopentane-1-carboxylic acid is a chiral cyclopentane derivative with two methoxy groups attached to the third and fourth carbon atoms and a carboxylic acid group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-dimethoxycyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Methoxylation: Introduction of methoxy groups at the 3rd and 4th positions can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the carbonation of a Grignard reagent derived from the cyclopentane derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Dimethoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of cyclopentane-1,3,4-tricarboxylic acid.
Reduction: Formation of (3S,4S)-3,4-dimethoxycyclopentanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
(3S,4S)-3,4-Dimethoxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-dimethoxycyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3,4-Dimethoxycyclopentane-1-carboxylic acid: can be compared with other cyclopentane derivatives such as:
Uniqueness
- The presence of methoxy groups in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different substituents.
Properties
Molecular Formula |
C8H14O4 |
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Molecular Weight |
174.19 g/mol |
IUPAC Name |
(3S,4S)-3,4-dimethoxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c1-11-6-3-5(8(9)10)4-7(6)12-2/h5-7H,3-4H2,1-2H3,(H,9,10)/t6-,7-/m0/s1 |
InChI Key |
LGZUQDMTAYPRPP-BQBZGAKWSA-N |
Isomeric SMILES |
CO[C@H]1CC(C[C@@H]1OC)C(=O)O |
Canonical SMILES |
COC1CC(CC1OC)C(=O)O |
Origin of Product |
United States |
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